An In-depth Technical Guide to the Chemical Properties of 5-(4-chlorophenyl)-2-methyl-3-furoic acid
An In-depth Technical Guide to the Chemical Properties of 5-(4-chlorophenyl)-2-methyl-3-furoic acid
Introduction
5-(4-chlorophenyl)-2-methyl-3-furoic acid is a multifaceted organic compound that belongs to the family of substituted furoic acids. Its structure, featuring a central furan ring adorned with a 4-chlorophenyl group, a methyl group, and a carboxylic acid moiety, suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The presence of the furan core, a well-known pharmacophore, coupled with the lipophilic and electronically distinct chlorophenyl substituent, makes this molecule a compelling target for further investigation. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic strategy, and the expected analytical characteristics of 5-(4-chlorophenyl)-2-methyl-3-furoic acid, thereby serving as a valuable resource for researchers and professionals in the field of drug discovery and chemical synthesis.
Predicted Chemical and Physical Properties
The chemical and physical properties of 5-(4-chlorophenyl)-2-methyl-3-furoic acid can be inferred from its constituent functional groups and by comparison with analogous compounds. The molecular formula is C₁₂H₉ClO₃, and the predicted molecular weight is approximately 236.65 g/mol .
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | White to off-white or pale brown crystalline solid. | Based on the appearance of related compounds like 5-(4-chlorophenyl)-2-furoic acid and other substituted furoic acids.[3] |
| Melting Point (°C) | 180 - 200 | The melting point is anticipated to be in a range similar to or slightly lower than its isomer, 5-(4-chlorophenyl)-2-furoic acid (198-201 °C), with the methyl group potentially influencing the crystal lattice packing.[3] |
| Boiling Point (°C) | > 350 | A high boiling point is expected due to the presence of the carboxylic acid group, which allows for strong intermolecular hydrogen bonding. The boiling point of 5-(4-chlorophenyl)-2-furoic acid is reported as 394.4 °C.[3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. | The carboxylic acid group imparts some water solubility, but the dominant hydrophobic character of the chlorophenyl and methyl-furan components will limit aqueous solubility. The solubility of related furoic acids in organic solvents is well-documented.[4][5] |
| pKa | ~3.5 - 4.5 | The acidity of the carboxylic acid will be influenced by the electron-donating methyl group and the overall electronic nature of the substituted furan ring. The predicted pKa of the isomeric 5-(4-chlorophenyl)-2-furoic acid is around 3.00.[3] |
| LogP | ~3.0 - 3.5 | The presence of the chlorophenyl group will significantly increase the lipophilicity of the molecule. |
Proposed Synthetic Pathway
While a specific, validated synthesis for 5-(4-chlorophenyl)-2-methyl-3-furoic acid is not published, a plausible synthetic route can be designed based on established furan synthesis methodologies, such as the Paal-Knorr or Fiesselmann syntheses.[6] A potential retro-synthetic analysis suggests a multi-step approach starting from more readily available precursors.
A proposed synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for 5-(4-chlorophenyl)-2-methyl-3-furoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate
-
To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of 4-chlorophenacyl bromide in ethanol.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dicarbonyl compound.
Step 2: Paal-Knorr Furan Synthesis
-
Dissolve the crude 1,4-dicarbonyl intermediate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 4: Purification
-
Recrystallize the crude 5-(4-chlorophenyl)-2-methyl-3-furoic acid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.
Predicted Spectroscopic and Analytical Data
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show distinct signals for the aromatic, furan, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (2H) | 7.4 - 7.6 | Doublet | ~8-9 |
| Aromatic (2H) | 7.2 - 7.4 | Doublet | ~8-9 |
| Furan (1H) | 6.5 - 6.8 | Singlet | N/A |
| Methyl (3H) | 2.3 - 2.5 | Singlet | N/A |
| Carboxylic Acid (1H) | > 10 | Broad Singlet | N/A |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Furan C2, C5 | 140 - 160 |
| Furan C3, C4 | 110 - 125 |
| Aromatic C (ipso-Cl) | 130 - 135 |
| Aromatic C (ipso-furan) | 128 - 132 |
| Aromatic CH | 125 - 130 |
| Methyl | 10 - 15 |
IR (Infrared) Spectroscopy The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretch |
| C=C (Aromatic & Furan) | 1450 - 1600 | Ring stretching vibrations |
| C-O (Furan & Acid) | 1000 - 1300 | Stretching vibrations |
| C-Cl | 700 - 850 | Stretching vibration |
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | ~236/238 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |
| [M-COOH]⁺ | ~191/193 |
Potential Pharmacological and Biological Activities
While no specific biological data exists for 5-(4-chlorophenyl)-2-methyl-3-furoic acid, the furoic acid scaffold is present in numerous compounds with diverse biological activities.[1][2] Derivatives of 5-phenyl-2-furoic acid have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), which are targets for anti-inflammatory drugs.[7] Furthermore, various furan derivatives have demonstrated antimicrobial and anticancer properties.[8] The presence of the 4-chlorophenyl group can enhance lipophilicity, which may facilitate cell membrane permeability, and can also engage in specific interactions with biological targets. It is plausible that 5-(4-chlorophenyl)-2-methyl-3-furoic acid could exhibit anti-inflammatory, antibacterial, or antifungal activity. In silico modeling and subsequent in vitro screening would be necessary to explore these potential therapeutic applications.
Conclusion
5-(4-chlorophenyl)-2-methyl-3-furoic acid represents an intriguing, yet underexplored, chemical entity. This technical guide provides a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and expected analytical characteristics based on the established chemistry of its structural analogues. The information presented herein is intended to serve as a foundational resource to stimulate and guide future experimental research into the synthesis, characterization, and evaluation of the biological potential of this compound. The validation of the proposed synthesis and the exploration of its pharmacological profile could unveil a novel compound with significant therapeutic or industrial value.
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